molecular formula C13H19NO B1312665 N-Cyclohexyl-3-methoxyaniline CAS No. 58864-12-3

N-Cyclohexyl-3-methoxyaniline

Cat. No.: B1312665
CAS No.: 58864-12-3
M. Wt: 205.3 g/mol
InChI Key: GKZSUGHMYITDGZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-methoxyaniline is an organic compound that belongs to the class of arylcyclohexylamines This compound is characterized by a cyclohexyl group attached to a 3-methoxyphenyl group through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-methoxyaniline typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde under reductive amination conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-

Properties

IUPAC Name

N-cyclohexyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZSUGHMYITDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462992
Record name cyclohexyl-(3-methoxyphenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58864-12-3
Record name cyclohexyl-(3-methoxyphenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under ice cooling, 45 ml of acetic acid was added dropwise over 1 hour to 300 ml of a dichloroethane suspension of 8 g of sodium borohydride. To said mixture were added slowly a solution of 17.48 g of m-anisidine and 16 ml of cyclohexanone in 50 ml of dichloroethane, and the mixture was stirred at room temperature for 40 minutes. The reaction mixture was poured into an aqueous saturated sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed, dried and then purified by silica gel column chromatography [ethyl acetate-hexane (1:5)] to afford 29.37 g of cyclohexyl-(3-methoxyphenyl)-amine as an oil. IR (Neat) (cm-1): 3400, 2920, 2850, 1615, 1510, 1500, 1450, MS (m/z): 205 (M+), 162.
Quantity
17.48 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three

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